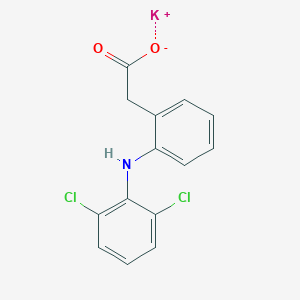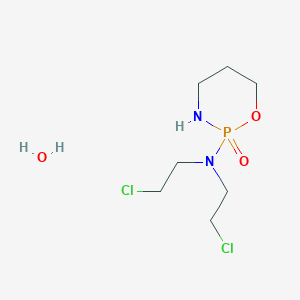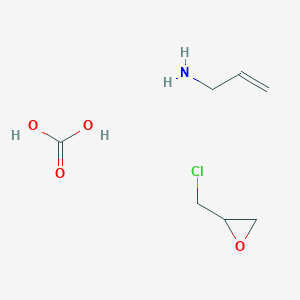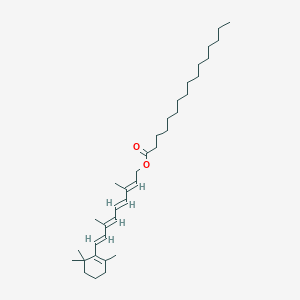
Diclofenac potassium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diclofenac potassium involves several chemical reactions, starting typically from aniline derivatives. A noted pathway includes the acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield diclofenac (Tamura, Y., Uenishi, J., Choi, H.-D., Haruta, J., & Ishibashi, H., 1984). Another innovative approach includes a six-step continuous flow synthesis from aniline and chloroacetic acid via a cascade etherification/Smiles rearrangement strategy, addressing the limitations of batch processing (Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F., 2022).
Molecular Structure Analysis
This compound's molecular structure features a dichlorophenylamino phenylacetic acid core, which is crucial for its biological activity. The specific arrangement of chloro groups and the phenylacetic acid moiety plays a significant role in its mechanism of action, particularly in inhibiting prostaglandin synthetase, a key enzyme in the inflammatory pathway.
Chemical Reactions and Properties
Diclofenac undergoes various chemical reactions, including etherification and Smiles rearrangement, contributing to its synthesis efficiency and yield. Its interaction with biological molecules, particularly the inhibition of cyclooxygenase (COX) enzymes, underscores its therapeutic action. The drug's chemical stability, combined with its potent inhibition of prostaglandin synthesis, highlights its effectiveness as an NSAID.
Physical Properties Analysis
The physical properties of this compound, such as its solubility and dissolution rate, are optimized through pharmaceutical technology to improve its bioavailability. Techniques like the formation of solid dispersions with mannitol have been explored to enhance the dissolution profile of this compound, indicating its crystalline nature is maintained even when formulated with dissolution-enhancing agents (Han, Y., Faudone, S., Zitto, G., Bonafede, S. L., Rosasco, M. A., & Segall, A., 2017).
Applications De Recherche Scientifique
Gestion des blessures sportives
Le diclofenac potassium (DK) est formulé en gels pour le traitement des blessures sportives. Une étude a évalué l’efficacité des gels de DK à des concentrations de 6 %, 4 % et 2 %, avec et sans phonophorèse — une technique utilisant les ultrasons pour améliorer la délivrance des médicaments appliqués par voie topique . Les résultats ont indiqué un soulagement significatif de la douleur et de l’incapacité, suggérant que le gel de DK, en particulier lorsqu’il est utilisé avec la phonophorèse, peut être un traitement efficace pour les blessures liées au sport.
Nanoémulsion pour une délivrance améliorée des médicaments
Les recherches sur la formulation du DK sous forme de nanoémulsion ont montré des résultats prometteurs pour l’amélioration de la délivrance des médicaments. Les nanoémulsions peuvent accroître l’efficacité de la pharmacothérapie en réduisant la taille des particules à l’échelle nanométrique, ce qui améliore l’absorption. Cette application est particulièrement bénéfique pour les médicaments comme le DK, qui ont une faible solubilité et une faible stabilité dans l’eau .
Soulagement rapide de la douleur
Le DK est disponible sous différentes formes, notamment les comprimés à libération immédiate, les capsules molles remplies de liquide et la poudre pour solution buvable. Ces formulations sont associées à une absorption plus rapide et à un début rapide du soulagement de la douleur, ce qui fait du DK une option précieuse pour la gestion de la douleur aiguë .
Traitement de l’arthrose et de la polyarthrite rhumatoïde
Le DK est utilisé en thérapeutique pour soulager les signes et les symptômes de l’arthrose et de la polyarthrite rhumatoïde. Ses propriétés anti-inflammatoires en font un choix courant pour la gestion de la douleur chronique associée à ces affections .
Traitement de la dysménorrhée primaire
Le DK est utilisé dans le traitement de la dysménorrhée primaire, offrant un soulagement des crampes menstruelles. Son efficacité dans la gestion de la douleur pendant les menstruations en fait un médicament de choix pour de nombreuses personnes qui vivent ce type de douleur .
Mécanisme D'action
Target of Action
The primary targets of diclofenac potassium are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . This compound is known to inhibit COX-2 with greater potency than COX-1, which reduces the risk of side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the synthesis of prostanoids such as prostaglandin-E2 (PGE2), prostacyclins, and thromboxanes . These are essential components of the inflammatory and nociceptive response . The reduction in these prostanoids leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, diclofenac is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Diclofenac is metabolized in the liver, and the metabolites are excreted via the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain. On a molecular level, this involves the reduction of PGE2 and other prostanoids involved in inflammation and pain signaling . On a cellular level, the reduction in these prostanoids leads to a decrease in the sensitization of afferent nerves, which in turn reduces pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can interact with diclofenac, potentially altering its effectiveness . Additionally, the drug’s action can be influenced by the patient’s hydration status, age, and presence of kidney disease . Furthermore, the pH of the environment can affect the ionization state of diclofenac, potentially influencing its absorption and distribution .
Safety and Hazards
Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .
Propriétés
IUPAC Name |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOIWWTXOCYKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-86-5 (Parent) | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30165212 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15307-81-0 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?
A1: this compound primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, this compound effectively reduces the production of prostaglandins, thereby alleviating these symptoms.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify this compound in various matrices. [, , , , , , , , ]
Q4: How does the stability of this compound vary under different storage conditions?
A4: Studies have assessed the stability of this compound formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.
Q5: What formulation strategies have been explored to enhance the bioavailability of this compound?
A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of this compound.
Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of this compound?
A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []
Q7: How does the pharmacokinetic profile of this compound differ between various formulations?
A7: Studies comparing the pharmacokinetics of this compound liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.
Q8: What is the clinical significance of the rapid absorption of certain this compound formulations?
A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]
Q9: What animal models are commonly used to evaluate the analgesic efficacy of this compound?
A9: The hot plate method in rats is frequently employed to assess the analgesic properties of this compound formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.
Q10: How does the efficacy of this compound compare to other NSAIDs in clinical trials for specific indications?
A10: Several clinical trials have compared the efficacy of this compound to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.
Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with this compound?
A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []
Q12: How are analytical methods for this compound validated to ensure accuracy and reliability?
A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify this compound in various matrices. [, , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















